4-(3,5-Difluorophenyl)-3-fluorobenzoic acid
Overview
Description
“4-(3,5-Difluorophenyl)-3-fluorobenzoic acid” is a chemical compound. However, there is limited information available about this specific compound. It is structurally similar to other compounds such as “3,5-Difluorophenylacetic acid” and “3-(3,5-Difluorophenyl)propionic acid” which are known compounds12.
Synthesis Analysis
The synthesis of “4-(3,5-Difluorophenyl)-3-fluorobenzoic acid” is not explicitly documented in the literature. However, similar compounds have been synthesized using various methods. For instance, Zhou et al. constructed a series of pyridinium-tailored 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties3.
Molecular Structure Analysis
The molecular structure of “4-(3,5-Difluorophenyl)-3-fluorobenzoic acid” is not explicitly documented. However, structurally similar compounds such as “3,5-Difluorophenylacetic acid” and “3-(3,5-Difluorophenyl)propionic acid” have molecular formulas of C8H6F2O2 and C9H8F2O2 respectively12.
Chemical Reactions Analysis
The specific chemical reactions involving “4-(3,5-Difluorophenyl)-3-fluorobenzoic acid” are not documented in the literature. However, similar compounds have been involved in various chemical reactions. For example, Zhou et al. evaluated a series of pyridinium-tailored 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties for antimicrobial activities3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,5-Difluorophenyl)-3-fluorobenzoic acid” are not explicitly documented. However, structurally similar compounds such as “3,5-Difluorophenylacetic acid” and “3-(3,5-Difluorophenyl)propionic acid” have molecular weights of 186.16 and 168.16 respectively15.
Scientific Research Applications
Environmental Biodegradation : Studies on the degradation of fluorobenzoic acids by bacteria such as Pseudomonas sp. have shown that these compounds can be metabolized in environmental settings. For instance, Pseudomonas sp. B13 can cometabolize monofluorobenzoates and has a pathway for isomeric fluorobenzoates degradation (Schreiber et al., 1980).
Medical Imaging : Fluorobenzoic acids, including derivatives of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid, have been used in medical imaging. A study on the rapid synthesis of 18F-labelled peptides, useful in positron emission tomography (PET), utilized 4-fluorobenzoic acid as a labelling compound (Sutcliffe-Goulden et al., 2002).
Organic Electronics : In the field of organic electronics, 4-fluorobenzoic acid (a related compound) has been applied to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving its conductivity. This has implications for the development of high-efficiency, ITO-free organic solar cells (Tan et al., 2016).
Material Science : In material science, derivatives of fluorobenzoic acid have been used to formulate nematic mixtures for dual-frequency addressing systems. The mesomorphic and dielectric properties of fluorosubstituted esters, including compounds like 4-cyano-3-fluorophenyl 4-alkyloxy-2-fluorobenzoates, have been investigated for their application in liquid crystal displays (Ziobro et al., 2009).
Agricultural Research : In agricultural research, the evaluation of fluorobenzoate tracers in surface soils revealed insights into the movement of water in porous media. This study compared the transport properties of various fluorinated benzoic acid derivatives to understand their interactions with soil matrix (Jaynes, 1994).
Antibacterial Research : Some derivatives of fluorobenzoic acid, such as hydrazones derived from 4-fluorobenzoic acid hydrazide, have been synthesized and evaluated for their antimycobacterial activity, indicating potential applications in combating bacterial diseases (Koçyiğit-Kaymakçıoğlu et al., 2009).
Safety And Hazards
The safety and hazards associated with “4-(3,5-Difluorophenyl)-3-fluorobenzoic acid” are not explicitly documented. However, similar compounds have been associated with certain hazards. For instance, “3,5-Difluorophenylacetic acid” should be handled with care to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes6.
Future Directions
The future directions for the study and application of “4-(3,5-Difluorophenyl)-3-fluorobenzoic acid” are not explicitly documented. However, the ongoing research into similar compounds suggests potential for further exploration in various fields, including medicinal chemistry3.
properties
IUPAC Name |
4-(3,5-difluorophenyl)-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-3-8(4-10(15)6-9)11-2-1-7(13(17)18)5-12(11)16/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTQKWMENNEUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681396 | |
Record name | 2,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)-3-fluorobenzoic acid | |
CAS RN |
1262006-03-0 | |
Record name | 2,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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